molecular formula C8H20Si2 B3253931 1,1,4,4-Tetramethyl-1,4-disilinane CAS No. 2295-14-9

1,1,4,4-Tetramethyl-1,4-disilinane

Cat. No.: B3253931
CAS No.: 2295-14-9
M. Wt: 172.41 g/mol
InChI Key: PBSFHKRMPPPFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4-Tetramethyl-1,4-disilinane is an organosilicon compound with the molecular formula C8H20Si2 It is characterized by the presence of two silicon atoms bonded to four methyl groups and connected by a two-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethyl-1,4-disilinane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-1,4-disilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1,4,4-Tetramethyl-1,4-disilinane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Its derivatives are studied for potential biological activity and applications in drug delivery.

    Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-1,4-disilinane involves its ability to undergo various chemical transformations. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4-Tetramethyl-2-tetrazene: Another organosilicon compound with similar structural features.

    1,2-Dichlorotetramethyldisilane: A related compound used in polymer preparation.

Uniqueness

1,1,4,4-Tetramethyl-1,4-disilinane is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical properties. Its ability to undergo a variety of reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1,1,4,4-tetramethyl-1,4-disilinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-9(2)5-7-10(3,4)8-6-9/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSFHKRMPPPFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC[Si](CC1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780950
Record name 1,1,4,4-Tetramethyl-1,4-disilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-14-9
Record name 1,1,4,4-Tetramethyl-1,4-disilinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,4,4-Tetramethyl-1,4-disilinane
Reactant of Route 2
1,1,4,4-Tetramethyl-1,4-disilinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.